4-ethoxyquinoline-2-carboxylic Acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

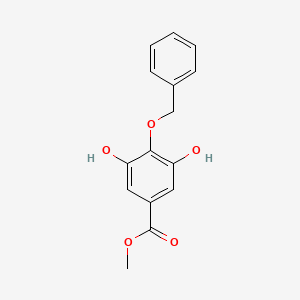

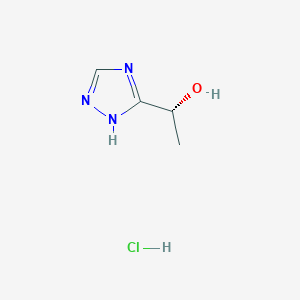

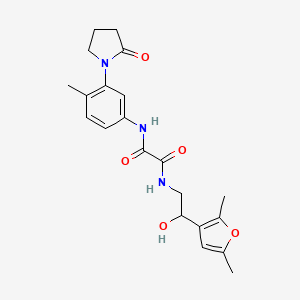

4-Ethoxyquinoline-2-carboxylic Acid is a chemical compound with the molecular formula C12H11NO3 . It is used in various chemical reactions and has potential applications in the field of synthetic organic chemistry .

Molecular Structure Analysis

The molecular structure of 4-ethoxyquinoline-2-carboxylic Acid can be analyzed using spectro-analytical data . Molecular dynamics simulations can also be used to visualize the action of Protein–Ligand complexes at the target’s binding site region under physiological conditions .Chemical Reactions Analysis

4-Ethoxyquinoline-2-carboxylic Acid can participate in various chemical reactions. For instance, it can undergo decarboxylative transformations, where the carboxylic acid group is catalytically replaced without trace by extrusion of CO2 .Physical And Chemical Properties Analysis

Carboxylic acids, including 4-ethoxyquinoline-2-carboxylic Acid, have unique physical and chemical properties. They are safe to store and handle, and are broadly accessible with great structural diversity . Their solubility decreases as the carbon chain length increases .Wissenschaftliche Forschungsanwendungen

Apoptosis and Cytotoxicity Studies

4-ethoxyquinoline-2-carboxylic acid derivatives have been studied for their cytotoxic effects. For instance, ethoxyquin salts like ethoxyquin ascorbate and ethoxyquin hexanoate were examined for their impact on the viability of human cultured lymphocytes and apoptotic DNA fragmentation (Blaszczyk & Skolimowski, 2007).

Synthesis of Quinoline Derivatives

Research has explored the synthesis of various quinoline derivatives, including those involving 4-ethoxyquinoline-2-carboxylic acid. For example, studies have focused on the synthesis of ethyl esters of 4-halo-substituted 2-oxo-1,2-dihydroquinoline-3-carboxylic acids, demonstrating the versatile applications of quinoline derivatives in chemistry (Ukrainets, Sidorenko, Gorokhova, & Slobodzyan, 2006).

Antiallergy Agents

The compound has been involved in the development of novel antiallergy agents. Research into 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylic acid derivatives indicates that these compounds, related to 4-ethoxyquinoline-2-carboxylic acid, have potential as antiallergy medications (Althuis, Kadin, Czuba, Moore, & Hess, 1980).

Antibacterial Activities

4-ethoxyquinoline-2-carboxylic acid derivatives have also been investigated for their antibacterial properties. For instance, studies on quinoline-2-carboxylic acids derived from Ephedra species have highlighted the antimicrobial potential of these compounds (Starratt & Caveney, 1996).

Antioxidant Research

Ethoxyquin, a derivative of 4-ethoxyquinoline-2-carboxylic acid, is widely used as an antioxidant in animal feed. Studies have been conducted to assess its safety and potential harmful effects, highlighting the importance of this compound in food science (Blaszczyk, Augustyniak, & Skolimowski, 2013).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Quinoline derivatives have been known to exhibit a wide range of biological activities and are often used in drug discovery .

Mode of Action

Quinoline derivatives have been synthesized and evaluated as potent inhibitors of alkaline phosphatases . The interaction of these compounds with their targets often results in significant inhibition of the enzyme activity .

Biochemical Pathways

Quinoline derivatives have been associated with the inhibition of alkaline phosphatases, which play crucial roles in various biochemical pathways .

Result of Action

Quinoline derivatives have shown remarkable inhibition of human tissue-nonspecific alkaline phosphatase (h-tnap), tissue-specific human intestinal alkaline phosphatase (h-iap), and human placental alkaline phosphatase (h-plap) .

Eigenschaften

IUPAC Name |

4-ethoxyquinoline-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-2-16-11-7-10(12(14)15)13-9-6-4-3-5-8(9)11/h3-7H,2H2,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNNURCOPSSYKOQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=NC2=CC=CC=C21)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-ethoxyquinoline-2-carboxylic Acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]benzonitrile](/img/structure/B2414940.png)

![3-(2-(4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2414944.png)

![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)(((2-methylphenyl)methyl)amino)formamide](/img/structure/B2414949.png)

![1-[5-Bromo-2-fluoro-3-(trifluoromethyl)phenyl]ethanone](/img/structure/B2414953.png)

![Ethyl 3-[(3-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2414956.png)

![2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-pyridin-3-ylpropanoic acid](/img/structure/B2414957.png)